molecular formula C12H17NOS B6273425 N-[4-(4-sulfanylbutyl)phenyl]acetamide CAS No. 2354248-18-1

N-[4-(4-sulfanylbutyl)phenyl]acetamide

Cat. No.: B6273425
CAS No.: 2354248-18-1
M. Wt: 223.3
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Description

N-[4-(4-sulfanylbutyl)phenyl]acetamide is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a sulfanylbutyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-sulfanylbutyl)phenyl]acetamide typically involves the reaction of 4-(4-sulfanylbutyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-sulfanylbutyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-sulfanylbutyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-sulfanylbutyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-fluorophenyl)sulfonyl]phenyl]acetamide
  • N-[4-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide
  • N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

N-[4-(4-sulfanylbutyl)phenyl]acetamide is unique due to the presence of the sulfanylbutyl group, which imparts distinct chemical and biological properties. This differentiates it from other acetamide derivatives and makes it a valuable compound for various applications.

Properties

CAS No.

2354248-18-1

Molecular Formula

C12H17NOS

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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